Cas no 93-11-8 (Naphthalene-2-sulfonyl chloride)

Naphthalene-2-sulfonyl chloride structure
93-11-8 structure
商品名:Naphthalene-2-sulfonyl chloride
CAS番号:93-11-8
MF:C10H7ClO2S
メガワット:226.679380655289
MDL:MFCD00004087
CID:34688
PubChem ID:7125

Naphthalene-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • Naphthalene-2-sulfonyl chloride
    • Naphthalene-2-sulphonyl chloride
    • 2-Naphthalensulfonyl chloride
    • 2-Naphthalenesulfonyl Chloride
    • 2-Naphthalenesulfonyl chloride
    • 2-Naphthalenylsulfonylchloride
    • 2-Naphthylsulfonyl chloride
    • NSC 133893
    • Naphthalene-2-sulfonic acidchloride
    • b-Naphthalenesulfochloride
    • b-Naphthalenesulfonyl chloride
    • b-Naphthylsulfonyl chloride
    • beta-Naphthalenesulfonyl chloride
    • Naphthalene-2-sulfonic acid chloride
    • .beta.-Naphthalenesulfochloride
    • 2-Naphthalene sulfonyl chloride
    • OPECTNGATDYLSS-UHFFFAOYSA-N
    • .beta.-Naphthalenesulfonyl chloride
    • chloro-2-naphthylsulfone
    • beta-Naphthalenesulfochloride
    • 2-naphthalenesulphonyl chloride
    • 2-Naphthalenylsulfonyl
    • 2-Naphthalenylsulfonyl chloride
    • β-Naphthalenesulfochloride
    • β-Naphthalenesulfonyl chloride
    • β-Naphthylsulfonyl chloride
    • NSC133893
    • DTXSID5059080
    • .beta.-Naphthylsulfonyl chloride
    • beta-Naphthylsulphonyl chloride
    • BBL027447
    • CS-W004905
    • DB-057370
    • Z104473932
    • AKOS000118779
    • 2-naphtalenesulfonyl chloride
    • 2-naphtylsulfonyl chloride
    • NSC-133893
    • 2-Naphthalenesulfonylchloride
    • beta-naphthalene-sulphonyl chloride
    • VS-0375
    • 2-naphthylsulphonyl chloride
    • naphthalin-2-sulfonic acid chloride
    • OPECTNGATDYLSS-UHFFFAOYSA-
    • naphthaline-2-sulfonic acid chloride
    • 2-naphthalene-sulfonyl chloride
    • EINECS 202-219-9
    • beta-Naphthalenesulphonyl chloride
    • 2-naphthyl-sulfonyl chloride
    • 2-napthylsulfonyl chloride
    • 2-Naphthalenesulfonyl chloride, 99%
    • J-510147
    • 2-napthalenesulfonyl chloride
    • NS00041120
    • EN300-19464
    • UNII-W3N8WRJ279
    • F0808-2035
    • 2-naphtalenesulfonylchloride
    • MFCD00004087
    • SCHEMBL25642
    • 2-Naphthalenesulfonyl chloride, puriss., >=99.0% (AT)
    • N0018
    • 2-naphthalenesulfonyi chloride
    • ss-Naphthalinsulfochlorid
    • 2-Naphthyl sulfonyl chloride
    • 2-naphthyl-sulphonyl chloride
    • A844453
    • 2-naphthalene sulfonylchloride
    • 2-naphthalene-sulphonyl chloride
    • W3N8WRJ279
    • 2-Naphthalenylsulfonyl Chloride; 2-Naphthylsulfonyl Chloride;NSC 133893; Naphthalene-2-sulfonic Acid Chloridebeta-Naphthalenesulfochloride
    • D77675
    • naphthalene-2-sulfonylchloride
    • beta-Naphthylsulfonyl chloride
    • beta-Naphthalenesulfonyl-chloride
    • beta-Naphthalenesulphochloride
    • 2-napthalenesufonylchloride
    • 2-napthalenesulfonylchloride
    • 93-11-8
    • DTXCID6048830
    • STL363253
    • MDL: MFCD00004087
    • インチ: 1S/C10H7ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
    • InChIKey: OPECTNGATDYLSS-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=C2C(C=CC=C2)=CC=1)(Cl)=O
    • BRN: 641898

計算された属性

  • せいみつぶんしりょう: 225.98600
  • どういたいしつりょう: 225.985528
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 42.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色フレーク結晶。
  • 密度みつど: 1.3661 (estimate)
  • ゆうかいてん: 75.0 to 79.0 deg-C
  • ふってん: 147.7 °C/0.6 mmHg(lit.)
  • フラッシュポイント: 200-202°C/13mm
  • 屈折率: 1.643
  • すいようせい: 不溶性
  • PSA: 42.52000
  • LogP: 3.84810
  • ようかいせい: エタノール、エーテル、ベンゼンに溶けやすく、石油エーテルに微溶し、水に溶けない。
  • かんど: Moisture Sensitive
  • FEMA: 2723

Naphthalene-2-sulfonyl chloride セキュリティ情報

Naphthalene-2-sulfonyl chloride 税関データ

  • 税関コード:29049020
  • 税関データ:

    中国税関コード:

    2904909090

    概要:

    2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Naphthalene-2-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0808-2035-0.5g
Naphthalene-2-sulfonyl chloride
93-11-8 95%+
0.5g
$19.0 2023-09-07
Ambeed
A374566-25g
Naphthalene-2-sulfonyl chloride
93-11-8 95%
25g
$14.0 2025-02-21
eNovation Chemicals LLC
D509610-5g
Naphthalene-2-sulfonyl chloride
93-11-8 97%
5g
$100 2024-05-24
eNovation Chemicals LLC
D509610-25g
Naphthalene-2-sulfonyl chloride
93-11-8 97%
25g
$120 2024-05-24
TRC
N307526-1g
Naphthalene-2-sulfonyl Chloride
93-11-8
1g
$ 92.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N61410-5g
Naphthalene-2-sulfonyl chloride
93-11-8 95%
5g
¥22.0 2024-07-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003736-100g
Naphthalene-2-sulfonyl Chloride
93-11-8 ≥97%
100g
¥255.00 2024-07-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A16872-500g
Naphthalene-2-sulfonyl chloride, 97%
93-11-8 97%
500g
¥10592.00 2023-03-01
Life Chemicals
F0808-2035-5g
Naphthalene-2-sulfonyl chloride
93-11-8 95%+
5g
$60.0 2023-09-07
Ambeed
A374566-10g
Naphthalene-2-sulfonyl chloride
93-11-8 95%
10g
$8.0 2025-02-21

Naphthalene-2-sulfonyl chloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  2 min, 25 °C
1.2 Reagents: Water ;  rt
リファレンス
Synthesis of sulfonyl chlorides and thiosulfonates from H2O2-TiCl4
Bahrami, Kiumars; Khodaei, Mohammad M.; Khaledian, Donya, Tetrahedron Letters, 2012, 53(3), 354-358

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cyanuric chloride Catalysts: 18-Crown-6 Solvents: Acetone ;  20 h, reflux
リファレンス
A new, mild preparation of sulfonyl chlorides
Blotny, Grzegorz, Tetrahedron Letters, 2003, 44(7), 1499-1501

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Molecular structure and estrogenic activity. XIV. α,α-Dimethyl-β-(6-methylthio-2-naphthyl)valeric acid
Jacques, Jean, Bulletin de la Societe Chimique de France, 1955, 231, 231-6

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hexachlorocyclotriphosphazene ;  1 min, 25 °C
1.2 Reagents: Potassium chloride ;  1 min, 25 °C
リファレンス
TAPC-promoted synthesis of sulfonyl chlorides from sulfonic acids
Bahrami, Kiumars, Synlett, 2011, (18), 2671-2674

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium ,  Sulfur dioxide Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuryl chloride Solvents: Hexane
リファレンス
An improved synthesis of arenesulfonyl chlorides from aryl halides
Hamada, Tatsuo; Yonemitsu, Osamu, Synthesis, 1986, (10), 852-4

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Thionyl chloride
リファレンス
Synthesis of some naphthalene sulfonohydrazides and related compounds of potential biological activity
Islam, A. M.; Abdel-Halim, A. M.; Salama, M. A., Egyptian Journal of Chemistry, 1987, 29(4), 405-31

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Acetic acid ,  1,3-Dichloro-5,5-dimethylhydantoin Solvents: Acetonitrile ,  Water ;  < 10 °C; 30 min, 10 °C → 20 °C; 1 h, 20 °C; 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  0 °C; < 10 °C; 15 min, 5 °C
リファレンス
A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chlorides
Pu, Yu-Ming; Christesen, Alan; Ku, Yi-Yin, Tetrahedron Letters, 2010, 51(2), 418-421

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Trichloroisocyanuric acid ,  Tetrabutylammonium chloride Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 20 min, rt
リファレンス
Trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) as efficient reagents for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides
Veisi, Hojat; Sedrpoushan, Alireza; Hemmati, Saba; Kordestani, Davood, Phosphorus, 2012, 187(6), 769-775

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium dodecyl sulfate ,  Hydrogen peroxide ,  Phosphorus oxychloride Solvents: Water ;  40 min, 25 °C
リファレンス
Synthesis of sulfonyl chlorides and sulfonic acids in SDS micelles
Bahrami, Kiumars; Khodaei, Mohammad M.; Abbasi, Jamshid, Synthesis, 2012, 44(2), 316-322

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide
リファレンス
A method for the catalyzed preparation of carboxylic and sulfonic acid chlorides with thionyl chloride
Bosshard, H. H.; Mory, R.; Schmid, M.; Zollinger, Hch., Helvetica Chimica Acta, 1959, 42, 1653-8

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium chloride ,  N1,N1,N3,N3-Tetrachloro-1,3-benzenedisulfonamide Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 0 °C → rt; 20 min, rt
リファレンス
Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as efficient reagents to direct oxidative conversion of thiols and disulfide to sulfonyl chlorides
Veisi, Hojat; Ghorbani-Vaghei, Ramin; Mahmoodi, Jafar, Bulletin of the Korean Chemical Society, 2011, 32(10), 3692-3695

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  3 min, rt
リファレンス
High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides
Sohrabnezhad, Samira; Bahrami, Kiumars; Hakimpoor, Farahman, Journal of Sulfur Chemistry, 2019, 40(3), 256-264

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  15 min, rt
リファレンス
Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX (X = Cl or Br) in water
Madabhushi, Sridhar; Jillella, Raveendra; Sriramoju, Vinodkumar; Singh, Rajpal, Green Chemistry, 2014, 16(6), 3125-3131

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ,  Zirconium chloride (ZrCl4) Solvents: Acetonitrile ,  Water ;  < 1 min, 25 °C
リファレンス
A novel, practical synthesis of sulfonyl chlorides from thiol and disulfide derivatives
Bahrami, Kiumars; Khodaei, Mohammad Mehdi; Soheilizad, Mehdi, Synlett, 2009, (17), 2773-2776

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Thionyl chloride ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  1 min, 25 °C
1.2 Reagents: Water Solvents: Water
リファレンス
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides
Bahrami, Kiumars; Khodaei, Mohammad M.; Soheilizad, Mehdi, Journal of Organic Chemistry, 2009, 74(24), 9287-9291

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  6 h, 70 °C
リファレンス
Method for synthesis of 2-naphthalenesulfonyl chloride from sodium 2-naphthalenesulfonate and phosphorus oxychloride
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Phosphorus pentachloride ,  Calcium chloride ;  1 h, 100 °C
リファレンス
Polymer side-chain modification in methacrylate and styrene copolymers through thiol-thioester dynamic exchange
Fila, Karolina; Goliszek, Marta; Podkoscielna, Beata; Podgorski, Maciej, European Polymer Journal, 2020, 136,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  2 h, rt
リファレンス
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides
Chen, Rongxiang; Xu, Shaohong; Shen, Fumin; Xu, Canran; Wang, Kaikai ; et al, Molecules, 2021, 26(18),

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hexachlorocyclotriphosphazene ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  12 min, 25 °C
リファレンス
A Practical Method for the Preparation of Sulfonyl Chlorides and Sulfonamides from Thiols using H2O2-TAPC Reagent System
Parnian, Rouhallah; Soleimani, Ebrahim; Bahrami, Kiumars, ChemistrySelect, 2019, 4(29), 8554-8557

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Diethylamine ,  1,3-Dichloro-5,5-dimethylhydantoin ,  Water Solvents: Acetonitrile ;  41 s, 4 bar, 40 °C
1.2 Reagents: Acetonitrile
リファレンス
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism
Polterauer, Dominik; Roberge, Dominique M.; Hanselmann, Paul; Littich, Ryan; Hone, Christopher A.; et al, Reaction Chemistry & Engineering, 2022, 7(12), 2582-2592

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid Solvents: 1,2-Dichloroethane ;  50 °C; 50 °C → 80 °C; 1 h, 80 °C
リファレンス
Preparation and characterization of thiophenol compounds
Feng, Baicheng; et al, Qingdao Keji Daxue Xuebao, 2011, 32(3), 252-255

Naphthalene-2-sulfonyl chloride Raw materials

Naphthalene-2-sulfonyl chloride Preparation Products

Naphthalene-2-sulfonyl chloride サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:93-11-8)Naphthalene-2-sulfonyl chloride
注文番号:A1204379
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:52
価格 ($):160.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:93-11-8)2-Naphthalenesulfonyl chloride
注文番号:1755115
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:03
価格 ($):discuss personally

Naphthalene-2-sulfonyl chloride 関連文献

おすすめ記事

推奨される供給者
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
(CAS:93-11-8)Naphthalene-2-sulfonyl chloride
023
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-11-8)2-Naphthalenesulfonyl chloride
sfd6908
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ